4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
Overview
Description
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2S and its molecular weight is 271.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus contributing to the survival of cells.
Mode of Action
Molecular docking studies of similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with this protein, potentially inhibiting its function and promoting apoptosis, or programmed cell death.
Biochemical Pathways
Related compounds have been observed to influence the expression of several genes, including p53, bax, dr4, and dr5, which were up-regulated, and bcl2, il-8, and cdk4, which were down-regulated . These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.
Pharmacokinetics
The compound’s predicted density is 1345±006 g/cm3, and its predicted boiling point is 5600±500 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have been observed to induce cell cycle arrest at the g1/s phase and apoptotic death of cells . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with these compounds .
Biochemical Analysis
Biochemical Properties
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are crucial in cell cycle regulation and signal transduction pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes.
Cellular Effects
The effects of this compound on various cell types include alterations in cell proliferation, apoptosis, and metabolism. In cancer cells, this compound has been shown to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target enzymes and proteins. It acts as an inhibitor by occupying the ATP-binding sites of CDKs and PI3Ks, preventing their phosphorylation activity . This inhibition disrupts the normal progression of the cell cycle and signal transduction, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it may degrade under prolonged exposure to light or heat . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites that may retain or lose biological activity . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic or toxic effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with intracellular enzymes and proteins to exert its effects.
Properties
IUPAC Name |
4-chloro-2-(5-chlorothiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-5-4-8(16-9)11-14-7-3-1-2-6(7)10(13)15-11/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJLHOKNOAHLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.